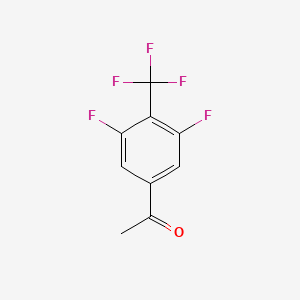

3',5'-Difluoro-4'-(trifluoromethyl)acetophenone

Descripción general

Descripción

3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5F5O. It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to an acetophenone core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with fluorinating agents under controlled conditions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

3',5'-Difluoro-4'-(trifluoromethyl)acetophenone serves as an important intermediate in the synthesis of various organic compounds. Its reactivity is influenced by the presence of multiple fluorine atoms, which can enhance electrophilicity and facilitate nucleophilic attacks. This compound is often utilized in:

- Organic Synthesis : It acts as a building block for synthesizing pharmaceuticals and agrochemicals. The trifluoromethyl group enhances biological activity and lipophilicity, making it valuable in drug design .

- Material Science : The compound is explored for its potential use in developing new materials with specific electronic and optical properties due to its unique fluorinated structure .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is studied for its role in creating novel therapeutic agents. The incorporation of fluorine into drug molecules can improve metabolic stability and bioavailability. Recent studies have highlighted its potential in synthesizing anti-inflammatory and anticancer agents.

Agrochemical Formulations

The compound's properties make it suitable for use in agrochemicals, particularly as a precursor for designing herbicides and fungicides. The trifluoromethyl group is known to enhance the effectiveness of agrochemical formulations by improving their potency against target pests while reducing environmental impact.

Material Science Innovations

Research has indicated that this compound can be used to develop advanced materials with tailored properties for electronic applications. Its ability to form stable complexes with metal ions opens avenues for creating novel catalysts and sensors .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study published in Tetrahedron Letters demonstrated the use of this compound as a key intermediate in synthesizing a series of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs). The researchers reported enhanced anti-inflammatory activity compared to non-fluorinated analogs, showcasing the compound's utility in medicinal chemistry.

Case Study 2: Agrochemical Efficacy

In a research project focused on developing new herbicides, scientists utilized this compound to create derivatives that exhibited improved herbicidal activity against common weeds. The study highlighted the effectiveness of trifluoromethylated compounds in enhancing selectivity and reducing phytotoxicity to crops.

Mecanismo De Acción

The mechanism of action of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Difluoro-4-(trifluoromethyl)pyridine

- 2,2,2-Trifluoroacetophenone

- 3,5-Difluorobenzaldehyde

- 3,5-Difluoro-4-trifluoromethylphenol

Uniqueness

3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The combination of fluorine atoms and a trifluoromethyl group enhances its stability, reactivity, and potential for diverse applications .

Actividad Biológica

3',5'-Difluoro-4'-(trifluoromethyl)acetophenone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and a comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C9H5F5O

- Molecular Weight : 224.13 g/mol

- Physical State : Liquid at room temperature

- Boiling Point : Approximately 232°C

- Flash Point : About 88°C

The compound features a phenyl ring substituted with two fluorine atoms at the 3' and 5' positions and a trifluoromethyl group at the 4' position, contributing to its unique reactivity profile and potential biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reactions with Nucleophiles : The compound can react with nucleophiles due to the electrophilic nature of the carbonyl group.

- Phosphorescence Emission Studies : Utilizing pulsed source phosphorimetry to analyze its emission spectra can provide insights into its electronic properties and stability under different conditions.

Recent studies have indicated that acetophenone derivatives, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. The mechanism often involves the activation of apoptotic pathways, particularly through caspase activation:

- Caspase Activation : The compound has been shown to activate caspase 3/7, which is crucial for apoptosis induction. This suggests that it may have potential as an anticancer agent .

- MTT Assay Results : In cytotoxicity assays, compounds similar to this compound demonstrated moderate cytotoxic effects compared to established chemotherapeutics like cisplatin .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',3'-Difluoro-4'-(trifluoromethyl)acetophenone | C9H5F5O | Different substitution pattern on the aromatic ring |

| 4'-Trifluoromethylacetophenone | C9H7F3O | Lacks difluoro substitutions |

| 3',4'-Difluoroacetophenone | C8H6F2O | No trifluoromethyl group |

The unique combination of fluorinated substituents in this compound enhances its reactivity and potential biological activity compared to these compounds.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have shown that derivatives of acetophenones exhibit significant antitumor properties. For instance, compounds containing prenyl substituents have demonstrated higher cytotoxic activities, indicating that structural modifications can enhance efficacy .

- Inflammatory Response Modulation : Some studies suggest that acetophenones may influence inflammatory pathways, potentially serving as anti-inflammatory agents in specific contexts.

Safety and Toxicology

While exploring the biological activity, it is also essential to consider safety data. The compound is classified as harmful if swallowed or inhaled, causing skin irritation and serious eye irritation . Proper handling procedures should be followed to mitigate risks associated with exposure.

Propiedades

IUPAC Name |

1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALJIWTUZNHFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679709 | |

| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189359-39-4 | |

| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.